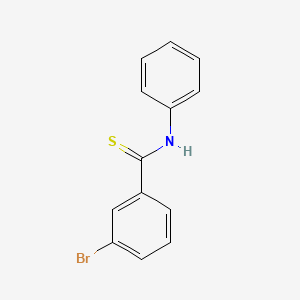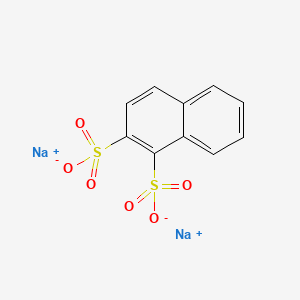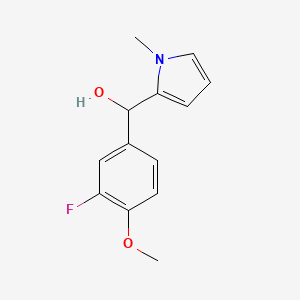
3-Fluoro-4-methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-metoxifenil-(1-metil-2-pirrolil)metanol es un compuesto orgánico con la fórmula molecular C13H14FNO2. Se caracteriza por la presencia de un átomo de flúor, un grupo metoxi y un grupo pirrolil unidos a un anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Fluoro-4-metoxifenil-(1-metil-2-pirrolil)metanol típicamente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del grupo pirrolil: El grupo pirrolil se puede sintetizar mediante la reacción de un precursor adecuado con un derivado de pirrol.
Introducción del átomo de flúor: La fluoración se puede lograr utilizando reactivos como Selectfluor o N-fluoro bencensulfonimida (NFSI).
Metoxilación: El grupo metoxi se introduce mediante metilación utilizando reactivos como sulfato de dimetilo o yoduro de metilo.
Reacciones de acoplamiento: El paso final implica acoplar los intermediarios sintetizados para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de 3-Fluoro-4-metoxifenil-(1-metil-2-pirrolil)metanol puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, el cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Fluoro-4-metoxifenil-(1-metil-2-pirrolil)metanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de flúor o metoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
3-Fluoro-4-metoxifenil-(1-metil-2-pirrolil)metanol tiene varias aplicaciones de investigación científica:
- **
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Propiedades
Fórmula molecular |
C13H14FNO2 |
|---|---|
Peso molecular |
235.25 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO2/c1-15-7-3-4-11(15)13(16)9-5-6-12(17-2)10(14)8-9/h3-8,13,16H,1-2H3 |
Clave InChI |
IUDKEUQXRIWGNB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C(C2=CC(=C(C=C2)OC)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)

![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
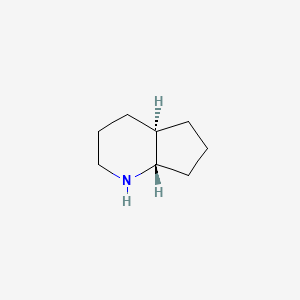
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
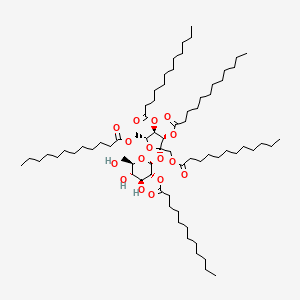
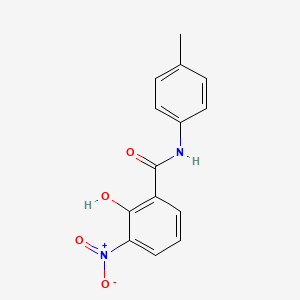
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
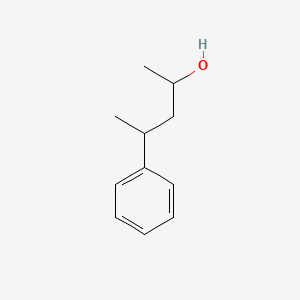
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-hydroxy-2-methylpropyl)-](/img/structure/B12641704.png)

